molecular formula C11H8N2O4 B2530075 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 330202-53-4

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2530075
CAS No.: 330202-53-4
M. Wt: 232.195
InChI Key: TVIXIDJRNIVCQZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by a pyrrole ring substituted with a 2-methyl-4-nitrophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitrobenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products Formed: The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted pyrrole derivatives.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

  • 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione
  • 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione
  • 1-(2-Methyl-4-chlorophenyl)-1H-pyrrole-2,5-dione

Comparison: 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both methyl and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-6-8(13(16)17)2-3-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIXIDJRNIVCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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